trichostatin D
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Overview
Description
Trichostatin D is a trichostatin and an O-amino sugar. It derives from a trichostatin A.
Scientific Research Applications
1. Improvement in Cloned Bovine Embryos
Trichostatin A (TSA), a histone deacetylase inhibitor, has shown potential in enhancing nuclear reprogramming in somatic cell nuclear transfer embryos. TSA treated donor cells improved both cleavage and blastocyst rate in cloned bovine embryos, indicating its effectiveness in cloning research (Saini et al., 2014).
2. Attenuation of Oxidative Stress-Mediated Myocardial Injury
TSA has demonstrated protective effects against ischemia/reperfusion injury in myocardial tissue, primarily through the FoxO3a signaling pathway. It reduced myocardial infarct size and serum levels of damage indicators like lactate dehydrogenase and creatine kinase, suggesting its utility in cardiovascular research (Guo et al., 2017).
3. Impact on Cell Cycle Arrests in Rat Hepatocytes
In primary cultures of mitogen-stimulated rat hepatocytes, TSA induced distinct cell cycle arrests without triggering apoptosis. This finding is significant for understanding TSA's impact on cell proliferation and survival, especially in liver cells (Papeleu et al., 2003).
4. Inhibition of Cathepsins in Experimental Osteoarthritis
TSA has been shown to inhibit the expression of cathepsins in cartilage, thereby exhibiting protective effects against cartilage degradation in rabbits with osteoarthritis. This points to its potential therapeutic application in degenerative joint diseases (Chen et al., 2011).
5. Effect on Alzheimer’s Disease-Like Pathological Changes
In Alzheimer’s disease research, TSA has been noted to improve learning and memory. It influences the nuclear factor erythroid 2-related factor 2 (Nrf2) and Kelch-like epichlorohydrin-related protein-1 (Keap1) signaling pathway, suggesting its therapeutic potential in neurodegenerative disorders (Li et al., 2019).
6. Antitumor Activity Against Breast Cancer
TSA exhibits potent antitumor activity against breast cancer both in vitro and in vivo, supporting the potential of histone deacetylase as a molecular target for anticancer therapy in breast cancer (Vigushin et al., 2001).
7. Enhancing Osteogenic Differentiation in Bone Marrow Stromal Cells
In studies on bone marrow stromal cells, TSA has been found to promote osteoblastic differentiation, indicating its potential in bone tissue engineering and treatment of osteoporotic diseases (Park et al., 2014).
Properties
Molecular Formula |
C23H32N2O8 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide |
InChI |
InChI=1S/C23H32N2O8/c1-13(11-14(2)19(28)15-6-8-16(9-7-15)25(3)4)5-10-18(27)24-33-23-22(31)21(30)20(29)17(12-26)32-23/h5-11,14,17,20-23,26,29-31H,12H2,1-4H3,(H,24,27)/b10-5+,13-11+/t14-,17-,20-,21+,22-,23-/m1/s1 |
InChI Key |
YECWTLGLNDDPGE-YPBJGXFISA-N |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NOC1C(C(C(C(O1)CO)O)O)O)C(=O)C2=CC=C(C=C2)N(C)C |
Synonyms |
trichostatin D trichostatin-D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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